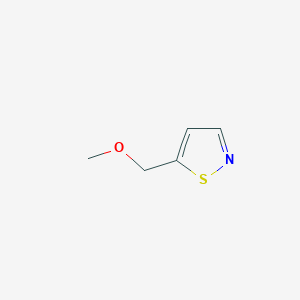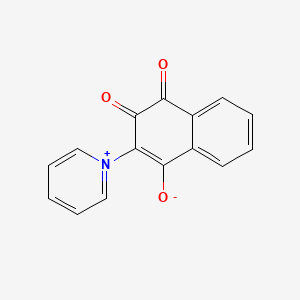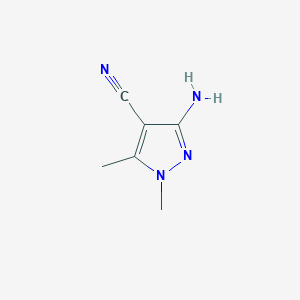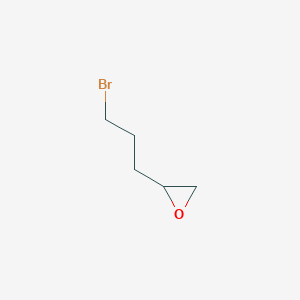
2-(3-Bromopropyl)oxirane
Overview
Description
2-(3-Bromopropyl)oxirane , also known as 2-(3-bromopropoxy)oxirane , is a chemical compound with the molecular formula C5H9BrO . It is an epoxide containing a bromine atom and a three-carbon chain. The compound has a liquid physical form and is commonly used in organic synthesis and chemical research .
Synthesis Analysis
The synthesis of 2-(3-Bromopropyl)oxirane involves the reaction of propylene oxide (oxirane) with hydrogen bromide . The bromination occurs at the terminal carbon of the propylene oxide ring, resulting in the formation of the desired compound. The reaction can be carried out under controlled conditions to achieve high yields .
Chemical Reactions Analysis
2-(3-Bromopropyl)oxirane can participate in various chemical reactions, including nucleophilic ring-opening reactions. For instance, it can react with nucleophiles (such as amines or thiols) to form new carbon-oxygen bonds, leading to the synthesis of functionalized compounds. Additionally, it can undergo substitution reactions with other halogens or nucleophiles .
Scientific Research Applications
Polymerization and Elastomer Production
2-(3-Bromopropyl)oxirane, a derivative of oxirane, has been utilized in the synthesis of reactive polymers and oligomers. For instance, (2-Bromoethyl)oxirane has been converted into poly-[(2-bromoethyl)oxirane], a white elastomer that is soluble in chloroform and insoluble in methanol. This material has potential applications in biomaterials or contact lenses due to its ability to absorb water and be prepared in transparent form (Shih & Tirrell, 1984). Additionally, other derivatives like 3-bromopropyloxirane have been used to produce polyethers, which are effective as tacky, white elastomers (Wicks & Tirrell, 1989).
Application in Organic Synthesis
2-(3-Bromopropyl)oxirane has been involved in the synthesis of various organic compounds. For example, it has been used in oxirane ring-opening reactions of anhydrosugars with organoaluminate reagents, leading to the production of deoxy-alkynyl sugars and other products (Inghardt & Frejd, 1990). Additionally, it has been employed in the synthesis of antimicrobial additives for lubricating oils and fuels, demonstrating its versatility in chemical applications (Talybov, Akhmedova, & Yusubov, 2022).
Chemical Reactions and Analysis
The compound has been used in various chemical reactions, including the synthesis of epoxides from aldehydes and ketones, where it demonstrates good yields in oxirane synthesis (Cainelli, Tangari, & Ronchi, 1972). It also plays a role in the analysis of organic compounds, as seen in the direct titration of epoxy compounds and aziridines, where its determination involves reaction with hydrochloric acid and other analytical techniques (Jay, 1964).
Biomedical Research
In the field of biomedical research, 2-(3-Bromopropyl)oxirane derivatives have shown potential in the synthesis of antifungal agents. For instance, compounds synthesized from optically active oxiranes have displayed potent antifungal activity, indicating their significance in developing new medicinal compounds (Tasaka et al., 1993).
Mechanism of Action
The compound’s mechanism of action primarily involves its reactivity as an epoxide. It can act as an electrophile, participating in nucleophilic addition reactions. Its oxirane ring opens readily under the influence of nucleophiles, allowing for the formation of new bonds. This reactivity makes it valuable in organic synthesis and as a building block for more complex molecules .
properties
IUPAC Name |
2-(3-bromopropyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-1-2-5-4-7-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRZAIJKJYIGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropyl)oxirane | |
CAS RN |
21746-87-2 | |
| Record name | 2-(3-bromopropyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



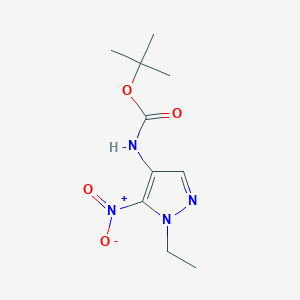
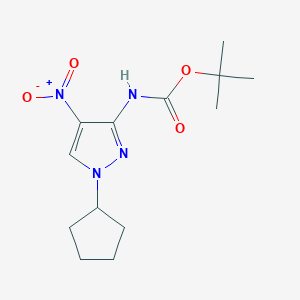
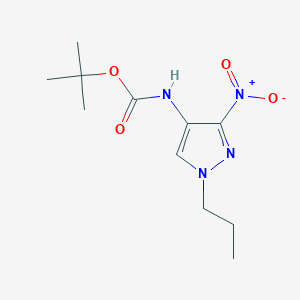
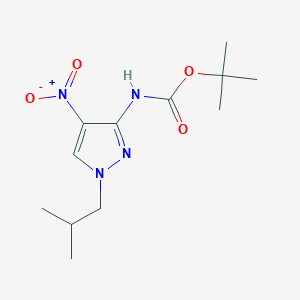
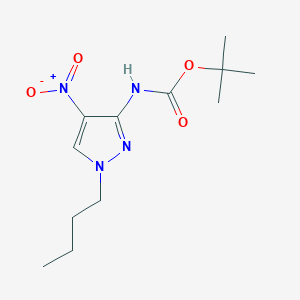


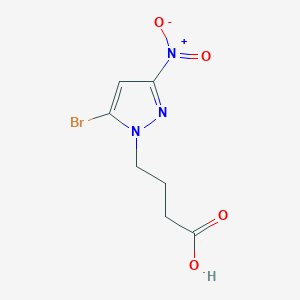
![N-[(5-Amino-1H-1,2,4-triazol-3-yl)methyl]phthalimide](/img/structure/B3252567.png)

